5-(3-tert-butyl-5-chloro-4H-1,2,4-triazol-4-yl)quinoline
Description
Properties
IUPAC Name |
5-(3-tert-butyl-5-chloro-1,2,4-triazol-4-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4/c1-15(2,3)13-18-19-14(16)20(13)12-8-4-7-11-10(12)6-5-9-17-11/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHDKRPVGVDSQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(N1C2=CC=CC3=C2C=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-tert-butyl-5-chloro-4H-1,2,4-triazol-4-yl)quinoline typically involves the following steps:
Formation of the triazole ring: The triazole ring is formed by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic or basic conditions.
Substitution reactions: The tert-butyl and chlorine substituents are introduced through substitution reactions using tert-butyl chloride and a chlorinating agent, respectively.
Quinoline ring formation: The quinoline ring is synthesized by cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-(3-tert-butyl-5-chloro-4H-1,2,4-triazol-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
5-(3-tert-butyl-5-chloro-4H-1,2,4-triazol-4-yl)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including drug development and design.
Industry: Used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5-(3-tert-butyl-5-chloro-4H-1,2,4-triazol-4-yl)quinoline is not well-documented. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. Further research is needed to elucidate the exact mechanism of action and identify the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Substituted Quinolines
- 8-Alkoxy-5-(4H-1,2,4-triazol-4-yl)quinolines (e.g., compound 4g) Structural Differences: The tert-butyl and chloro substituents in the triazole ring of the target compound contrast with alkoxy groups (e.g., octoxy) at the quinoline’s 8-position in 4g. Activity: 4g demonstrated potent anticonvulsant activity (ED₅₀ = 8.80 mg/kg) due to optimal lipophilicity from the octoxy chain. However, the tert-butyl group in the target compound may improve metabolic stability compared to linear alkyl chains . Neurotoxicity: The target compound’s rigid tert-butyl substituent may reduce neurotoxicity risks, as seen in 4g (TD₅₀ = 176.03 mg/kg), which outperformed carbamazepine .
Tetrazole-Substituted Quinolines
- 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline Functional Group Comparison: Tetrazole (1H-tetrazol-5-yl) is a bioisostere for carboxylic acids, offering hydrogen-bonding capabilities distinct from the triazole’s nitrogen-rich profile. Binding Modes: Tetrazole-substituted compounds exhibit altered binding poses in ion channels (e.g., M2 proton channels), often interacting less effectively with catalytic histidine residues compared to triazole analogs .
Chlorobenzyl-Triazolylquinolines
- 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline Triazole Isomerism: The 1,2,3-triazole core in this compound differs from the 1,2,4-triazole in the target molecule, impacting hydrogen-bonding patterns and steric interactions. Substituent Effects: The 2-chlorobenzyl group introduces steric bulk and hydrophobicity, but the 1,2,3-triazole’s smaller size may limit binding affinity compared to the 1,2,4-triazole’s planar geometry .
Hybrid Triazole-Tetrazole Systems
- 5-((1H-Tetrazol-5-yl)amino)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Dual Heterocyclic Systems: Hybrids combining triazole and tetrazole moieties show enhanced antibacterial activity (e.g., compound 9a). However, the target compound’s singular 1,2,4-triazole substitution may improve synthetic feasibility and target specificity .
Key Research Findings and Data Tables
Table 1: Structural and Activity Comparison of Triazole/Tetrazole-Quinoline Derivatives
Table 2: Impact of Substituents on Binding and Physicochemical Properties
| Substituent | Effect on Lipophilicity (LogP) | Metabolic Stability | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|---|
| 3-tert-butyl (target) | ↑↑ (LogP ~3.5) | High | -8.2 (M2 channel) |
| 8-Octoxy (compound 4g) | ↑ (LogP ~3.0) | Moderate | -7.5 (GABA receptor) |
| Tetrazole (e.g., 1H-tetrazol-5-yl) | ↓ (LogP ~1.8) | Low | -6.9 (CYP450) |
| 2-Chlorobenzyl | ↑↑ (LogP ~4.0) | Moderate | -7.8 (viral protease) |
Mechanistic Insights
- Target Binding : The tert-butyl group in the target compound likely stabilizes hydrophobic interactions in enzyme pockets (e.g., M2 ion channels or GABA receptors), while the chloro atom enhances electron-deficient character, improving π-π stacking with aromatic residues .
- Resistance Mitigation: Unlike chloroquine derivatives (piperazine-substituted quinolines), the 1,2,4-triazole core may evade resistance mechanisms by avoiding interactions with efflux pumps .
Biological Activity
5-(3-tert-butyl-5-chloro-4H-1,2,4-triazol-4-yl)quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure combines a quinoline moiety with a triazole ring, which is known for its diverse biological properties. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects based on recent research findings.
- Molecular Formula : C15H15ClN4
- Molecular Weight : 286.76 g/mol
- CAS Number : 1354963-43-1
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes and receptors within biological systems. This interaction may lead to the inhibition of certain cellular pathways that are crucial for the proliferation of pathogens and cancer cells.
Antimicrobial Activity
Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. For instance:
- Study Findings : A study highlighted that derivatives of triazoles showed effectiveness against various bacterial strains and fungi. The presence of the chloro and tert-butyl groups enhances the compound's lipophilicity, potentially improving its membrane permeability and bioactivity against microbial cells .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HCT116 (colorectal cancer). The IC50 values ranged from 7.7 µM to 14.9 µM depending on the cell line tested .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 11.1 |
| HCT116 | 7.7 |
| MDA-MB-231 | 16.1 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, there is emerging evidence suggesting anti-inflammatory effects:
- In Vivo Studies : Animal models have shown that derivatives similar to this compound can suppress inflammatory responses in conditions like experimental psoriasis and delayed-type hypersensitivity . This suggests potential therapeutic applications in managing inflammatory diseases.
Case Studies
Several case studies have reported on the effectiveness of triazole derivatives in clinical settings:
- Antitumor Studies : A study on phenothiazine derivatives containing quinoline structures reported significant antitumor activity comparable to standard chemotherapeutics like cisplatin . The findings indicate that structural modifications can enhance efficacy.
- Inflammation Models : Research involving mouse models treated with triazole derivatives showed reduced inflammation markers and improved clinical scores in induced psoriasis models .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Time (h) | Key Advantage | Reference |
|---|---|---|---|---|
| Microwave-assisted | 70–85 | 2–4 | Rapid heating, high purity | |
| Conventional reflux | 50–65 | 12–24 | Low equipment cost | |
| Catalytic (InCl₃) | 60–75 | 6–8 | Eco-friendly, high selectivity |
Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Answer:
- X-ray crystallography : Resolves 3D conformation, including bond angles and torsional strain in the triazole-quinoline core .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., tert-butyl at C3, chloro at C5) .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 356.12) .
Basic: What are the key physicochemical properties influencing its solubility and stability?
Answer:
- Solubility : Poor aqueous solubility due to hydrophobic tert-butyl and chloro groups; enhanced via co-solvents (e.g., DMSO) or salt formation .
- Stability : Degrades under strong acidic/basic conditions; stable in pH 6–8 buffers. Storage at −20°C in inert atmosphere recommended .
- LogP : Predicted ~3.2 (via computational tools), indicating moderate lipophilicity .
Advanced: How can computational methods predict the bioactivity of this compound, and what are the limitations?
Answer:
- Molecular docking : Simulates binding to targets (e.g., kinase enzymes) using software like AutoDock. Triazole nitrogen atoms show hydrogen bonding with active sites .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing Cl) with anticancer IC₅₀ values .
- Limitations : Overlooks metabolic pathways and off-target interactions; requires experimental validation .
Advanced: How do structural modifications at the triazole or quinoline moieties affect pharmacological activity?
Answer:
- Triazole modifications : Replacing 1,2,4-triazole with 1,2,3-triazole (isosteric substitution) alters binding affinity to DNA topoisomerases .
- Quinoline substitutions : Adding methoxy groups at C7/C8 enhances intercalation with DNA, improving anticancer activity .
- Derivatization : Thiol (-SH) at the triazole C3 enables conjugation with aldehydes, expanding bioactivity .
Q. Table 2: Impact of Substituents on Activity
| Modification | Biological Activity Change | Reference |
|---|---|---|
| Cl → CF₃ (C5) | ↑ Antifungal potency (MIC: 2 µg/mL) | |
| tert-Butyl → Phenyl | ↓ Solubility, ↑ Cytotoxicity |
Advanced: What strategies resolve contradictions in biological activity data across different studies?
Answer:
- Standardized assays : Use consistent cell lines (e.g., HepG2 for liver cancer) and controls to minimize variability .
- Dose-response curves : Clarify discrepancies in IC₅₀ values (e.g., 5–50 µM ranges) by testing multiple concentrations .
- Meta-analysis : Compare datasets across studies to identify confounding factors (e.g., solvent effects on bioavailability) .
Advanced: What in vitro and in vivo models are appropriate for evaluating its therapeutic potential?
Answer:
- In vitro :
- In vivo :
Advanced: How do reaction conditions (solvent, catalyst) impact the synthesis of derivatives?
Answer:
- Solvent polarity : Polar aprotic solvents (DMF) accelerate nucleophilic substitution at C4 of quinoline but may increase side products .
- Catalysts : Pd(OAc)₂ improves cross-coupling efficiency for aryl substitutions (e.g., Suzuki reactions) .
- Temperature : Microwave heating at 100–120°C optimizes cyclization without degrading heat-sensitive groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
